5-Cyano-2-fluoropyridine-3-boronic acid
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Overview
Description
5-Cyano-2-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C6H4BFN2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years due to their wide application in various fields. The Suzuki–Miyaura coupling is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of compounds like this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a fluorine atom, at the 3rd position with a boronic acid group, and at the 5th position with a cyano group .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most significant reactions is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Scientific Research Applications
Boronic Acid in Sensing Applications
Boronic acids, including derivatives like 5-Cyano-2-fluoropyridine-3-boronic acid, have been increasingly utilized in various research areas due to their unique chemical properties. One significant application is in sensing, where boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction leads to their utility in various sensing applications, both in homogeneous assays and heterogeneous detection. The versatility of boronic acids extends to biological labeling, protein manipulation and modification, separation, and the development of therapeutics due to their key interaction with diols (Lacina, Skládal, & James, 2014).
Boronic Acids in Material Science
Boronic acids are pivotal in the development of materials science, particularly in creating boronic acid-functional lanthanide metal-organic frameworks (LMOFs). These frameworks exhibit dual-fluorescence emission and improve selectivity for the determination of fluoride ions (F- ions), showcasing the role of electron-deficient boric acid in tuning optical properties for sensing applications. The rational selection of functional ligands, like boric acid, enhances the sensing efficiency of LMOFs through optical property tuning and target selectivity enhancement (Yang et al., 2017).
Boronic Acid in Organic Synthesis
The synthesis and functionalization of pyridines are crucial in organic chemistry, given their prevalence in pharmaceuticals and agrochemicals. This compound serves as a key intermediate in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This showcases the compound's utility in facilitating Suzuki coupling reactions, which are essential for creating diverse compound libraries. The boronate functional group's robustness and versatility underscore the significance of such derivatives in streamlining synthetic routes (Sutherland & Gallagher, 2003).
Boronic Acid in Fluorescence Detection
The unique reactivity of boronic acids with diols underpins their application in fluorescence detection mechanisms. This property is leveraged in developing fluorescent sensors, such as those for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The chemistry of boronic acid facilitates the creation of sensors with varying fluorescence intensity, excitation and emission wavelengths, quantum yields, and water solubility, offering a broad spectrum of applications in detecting biological and chemical substances (Huang et al., 2012).
Mechanism of Action
Target of Action
5-Cyano-2-fluoropyridine-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups that participate in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound’s role in this reaction can lead to the synthesis of various biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, carboxyindoles with HCV NS5B polymerase inhibitory activity, and pyrazolyl- and thienyl-aminohydantoins with BACE1 inhibitory activity .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties can potentially impact its bioavailability and efficacy in biochemical reactions.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various biologically active molecules, contributing to the inhibition of key enzymes such as glycogen synthase kinase 3, HCV NS5B polymerase, and BACE1 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Cyano-2-fluoropyridine-3-boronic acid is known to participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudohalide using a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Cellular Effects
Boronic acids and their derivatives are known to interact with various cellular components, including enzymes and proteins, influencing cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Metabolic Pathways
Boronic acids and their derivatives are known to participate in various biochemical reactions, including Suzuki–Miyaura coupling reactions .
Properties
IUPAC Name |
(5-cyano-2-fluoropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BFN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBZRFMORBFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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